

An In-depth Technical Guide to 3-Amino-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-4(3H)-quinazolinone

Cat. No.: B084453

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

CAS Number: 14663-46-8

Molecular Formula: C₈H₇N₃O

Molecular Weight: 161.16 g/mol

Appearance: White solid.[1]

This guide provides a comprehensive overview of **3-Amino-4(3H)-quinazolinone**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a well-established pharmacophore present in numerous biologically active molecules. This document outlines the compound's key properties, experimental protocols for its synthesis, and an exploration of its potential biological activities.

Physicochemical and Spectroscopic Data

While specific experimental data for the boiling point and a precise melting point of **3-Amino-4(3H)-quinazolinone** are not readily available in the reviewed literature, data for closely related derivatives provide valuable estimations. For instance, the methylated analogue, 3-amino-2-methylquinolin-4(3H)-one, exhibits a melting point of 142–143 °C.[2] Another derivative, 3-

amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, has a reported melting point of 154-155 °C. The compound is generally soluble in dimethyl sulfoxide (DMSO).[\[3\]](#)

Property	Value	Source
CAS Number	14663-46-8	[1]
Molecular Formula	C ₈ H ₇ N ₃ O	[1]
Molecular Weight	161.16 g/mol	[1]
Appearance	White solid	[1]
Melting Point	Estimated based on derivatives: ~140-155 °C	[2]
Solubility	Soluble in DMSO	[3]

Experimental Protocols: Synthesis of 3-Amino-4(3H)-quinazolinone

The synthesis of **3-Amino-4(3H)-quinazolinone** can be achieved through a multi-step process, commonly starting from anthranilic acid. The following protocols are based on established methods for the synthesis of 3-amino-quinazolinone derivatives.

Part 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one Intermediate

This initial step involves the acylation of anthranilic acid to form a benzoxazinone ring, which serves as a key intermediate.

Materials:

- Anthranilic acid
- Acyl chloride (e.g., acetyl chloride or benzoyl chloride)
- Pyridine

- Sodium bicarbonate solution (10%)
- Water
- Ice bath
- Magnetic stirrer
- Round-bottom flask
- Filtration apparatus

Procedure:

- Dissolve anthranilic acid in pyridine in a round-bottom flask cooled in an ice bath.
- Slowly add the chosen acyl chloride to the solution with constant stirring.
- Continue stirring the reaction mixture for 30 minutes at room temperature.
- Treat the resulting semi-solid mass with a 10% sodium bicarbonate solution until effervescence ceases.
- Dilute the mixture with water to precipitate the product.
- Filter the solid, wash it with water to remove impurities, and dry it.
- The resulting solid is the 2-substituted-4H-3,1-benzoxazin-4-one intermediate.

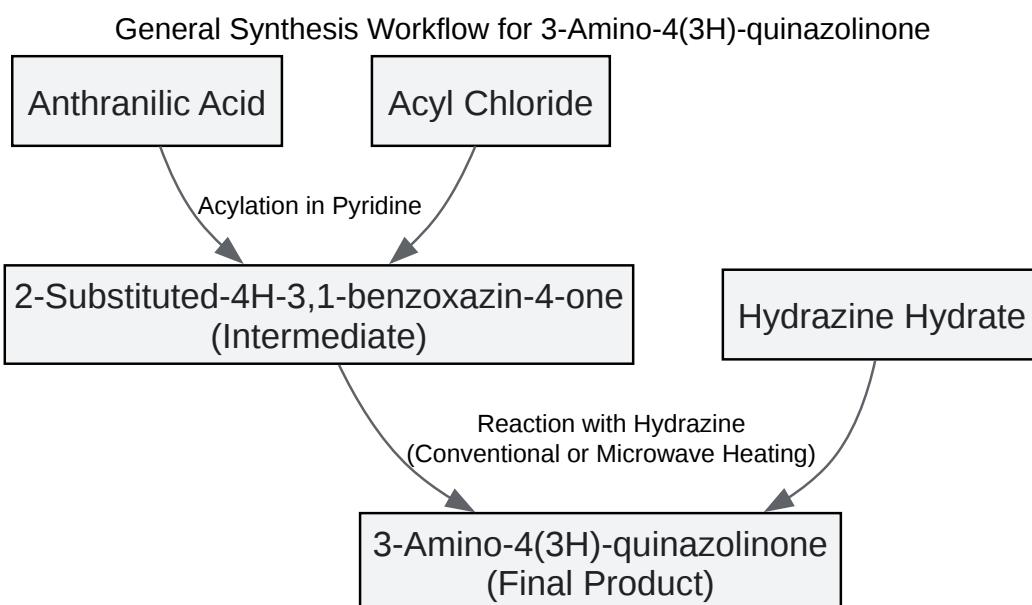
Part 2: Synthesis of 3-Amino-4(3H)-quinazolinone

The benzoxazinone intermediate is then reacted with hydrazine hydrate to yield the final product. Both conventional heating and microwave-assisted methods are viable.

Materials:

- 2-Substituted-4H-3,1-benzoxazin-4-one intermediate
- Hydrazine hydrate

- Pyridine or Ethanol (as solvent)
- Reflux apparatus or Microwave reactor
- Magnetic stirrer
- Filtration apparatus
- Recrystallization solvent (e.g., diluted ethanol)


Conventional Heating Method:

- Dissolve the benzoxazinone intermediate in pyridine in a round-bottom flask.
- Add a solution of hydrazine hydrate in pyridine dropwise to the flask.
- Stir the reaction mixture at room temperature for 30 minutes.
- Heat the mixture under reflux for several hours (typically around 10 hours), monitoring the reaction progress by thin-layer chromatography.
- After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
- Filter the solid, wash it with water, and dry.
- Recrystallize the crude product from a suitable solvent like diluted ethanol to obtain pure **3-Amino-4(3H)-quinazolinone**.

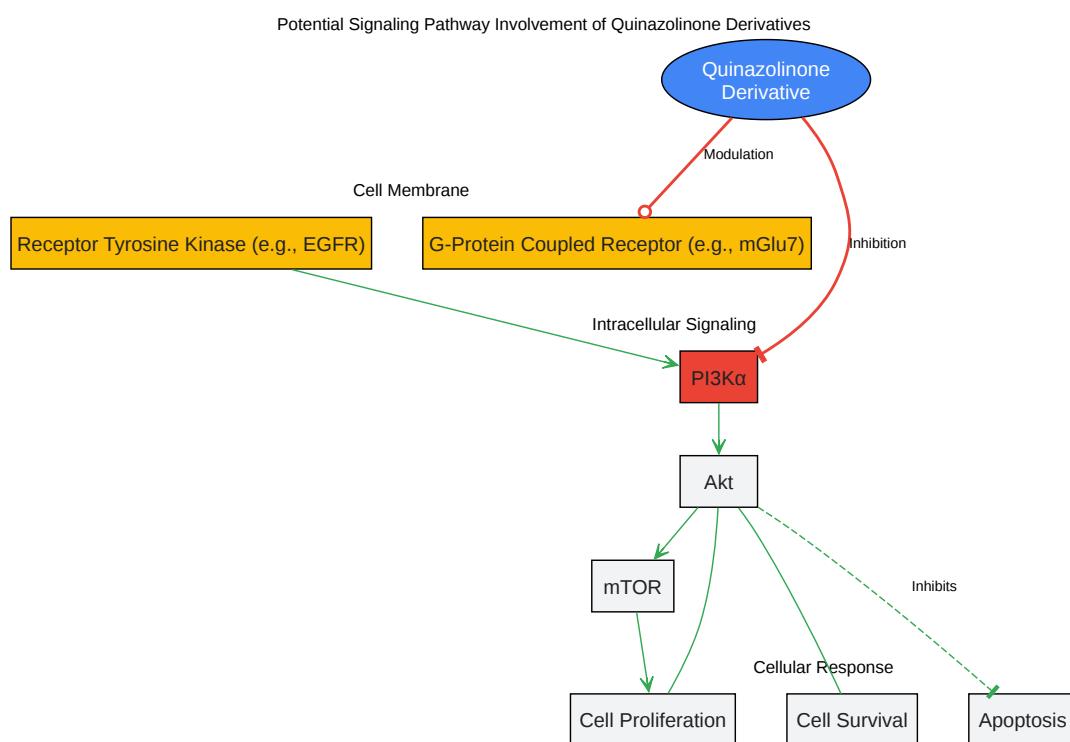
Microwave-Assisted Method:

- In a microwave-safe vessel, dissolve the benzoxazinone intermediate in a minimal amount of a suitable solvent like ethanol.[\[2\]](#)
- Add hydrazine hydrate to the solution.
- Seal the vessel and place it in a microwave reactor.

- Irradiate the mixture at a set temperature (e.g., 120-150 °C) and power (e.g., 250 W) for a short duration (typically 5-30 minutes).[\[2\]](#)
- After irradiation, cool the vessel to room temperature.
- Remove the solvent under reduced pressure.
- Triturate the residue with water to obtain the solid product.
- Filter, wash with water, and recrystallize from a suitable solvent.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **3-Amino-4(3H)-quinazolinone**.


Biological Activity and Potential Signaling Pathways

The quinazolinone scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including anticancer, anti-inflammatory,

antimicrobial, and antiviral properties.[4] While specific studies on the direct biological targets of **3-Amino-4(3H)-quinazolinone** are limited, research on its derivatives provides strong indications of its potential mechanisms of action.

Derivatives of 4(3H)-quinazolinone have been identified as potent inhibitors of several key signaling proteins. For instance, certain 4-aminoquinazoline derivatives have been shown to inhibit phosphatidylinositol 3-kinase (PI3K α), a critical enzyme in a signaling pathway that regulates cell survival, proliferation, and apoptosis.[5] Inhibition of the PI3K/Akt pathway is a well-established strategy in cancer therapy.

Furthermore, other quinazolinone derivatives have been developed as negative allosteric modulators of the metabotropic glutamate receptor 7 (mGlu7), suggesting a potential role in modulating glutamatergic neurotransmission.[6] The diverse biological activities of the quinazolinone core structure underscore the potential of **3-Amino-4(3H)-quinazolinone** as a valuable scaffold for the design and synthesis of novel therapeutic agents. The amino group at the 3-position offers a reactive handle for further chemical modifications to explore and optimize its biological profile.

[Click to download full resolution via product page](#)

Caption: Inferred signaling pathways potentially modulated by quinazolinone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. esschemco.com [esschemco.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3K α inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Amino-4(3H)-quinazolinone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084453#3-amino-4-3h-quinazolinone-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com